molecular formula C14H20BrNO2 B1402906 2-Bromo-N-(4-butoxyphenyl)butanamide CAS No. 1365963-21-8

2-Bromo-N-(4-butoxyphenyl)butanamide

Cat. No.: B1402906
CAS No.: 1365963-21-8
M. Wt: 314.22 g/mol
InChI Key: OSOIUAHRVNIZJD-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-butoxyphenyl)butanamide is a chemical compound with the molecular formula C14H20BrNO2 . It has an average mass of 314.218 Da and a monoisotopic mass of 313.067749 Da .


Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Drug Design and Kinetic Studies

  • Structure-based Drug Design : The study involves the design of CDK2 inhibitors, highlighting the role of structure-based drug design in discovering potent and selective inhibitors, which could be relevant to the design and optimization of similar compounds like “2-Bromo-N-(4-butoxyphenyl)butanamide” for potential therapeutic purposes (Vulpetti et al., 2006).
  • Chemical Kinetics : Research on the kinetics and mechanism of formation and decomposition of substituted butanamides in basic medium, which could be relevant to understanding the stability and reactivity of similar compounds (Sedlák et al., 2002).

Molecular Structure and Analysis

  • Vibrational Spectra and Molecular Docking : Studies on the vibrational spectra and molecular docking of related compounds could provide insights into the molecular structure, stability, and potential interaction sites of similar compounds like “this compound” (Mary et al., 2015).

Synthesis and Characterization

  • Synthesis and Molecular Structure : Research involving the synthesis and characterization of structurally related compounds can inform the methodologies that might be applicable for synthesizing and studying “this compound” (Kulai & Mallet-Ladeira, 2016).

Analytical Chemistry and Material Science

  • Determination and Analysis : Studies on the determination and analysis of brominated compounds, as well as their interaction and effects, can provide a basis for understanding how “this compound” might be analyzed or used in various chemical or material science applications (Mishra et al., 2001).

Safety and Hazards

While specific safety and hazard information for 2-Bromo-N-(4-butoxyphenyl)butanamide is not available, general precautions should be taken while handling it, such as avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2-bromo-N-(4-butoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-3-5-10-18-12-8-6-11(7-9-12)16-14(17)13(15)4-2/h6-9,13H,3-5,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOIUAHRVNIZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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